tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate
Overview
Description
“tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate” is a chemical compound with the molecular formula C19H27N3O2 and a molecular weight of 329.44 . It is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H27N3O2/c1-19(2,3)24-18(23)21-15-8-10-22(11-9-15)13-14-12-20-17-7-5-4-6-16(14)17/h4-7,12,15,20H,8-11,13H2,1-3H3,(H,21,23) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of approximately 496.9°C at 760 mmHg and a predicted density of approximately 1.2 g/cm3 . Its refractive index is predicted to be n20D 1.60 .Scientific Research Applications
Isomorphous Crystal Structures and Hydrogen Bonding
Research by Baillargeon et al. (2017) explored the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamates. This study highlighted the significance of simultaneous hydrogen and halogen bonds involving carbonyl groups, which are crucial for understanding the molecular interactions and crystal packing of these compounds (Baillargeon et al., 2017).
Chemoselective Transformation of Amino Protecting Groups
Sakaitani and Ohfune (1990) investigated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. Their work demonstrated the versatility of silyl carbamate groups in organic synthesis, particularly in the protection and deprotection strategies for amino groups, which is relevant to the manipulation of compounds like tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate (Sakaitani & Ohfune, 1990).
Synthesis and Structural Analysis
Weber et al. (1995) provided insights into the synthesis and structural analysis of a compound structurally related to tert-butyl carbamates. Their work contributes to the understanding of the stereochemistry and molecular interactions within such compounds, which is essential for designing molecules with desired properties (Weber et al., 1995).
Building Blocks in Organic Synthesis
Guinchard et al. (2005) highlighted the use of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents, showcasing their potential as building blocks in organic synthesis. This research underscores the utility of carbamate derivatives in constructing complex organic molecules, relevant to the broader applications of tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate (Guinchard et al., 2005).
properties
IUPAC Name |
tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)21-15-8-10-22(11-9-15)13-14-12-20-17-7-5-4-6-16(14)17/h4-7,12,15,20H,8-11,13H2,1-3H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJNAVAVPRBBMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.